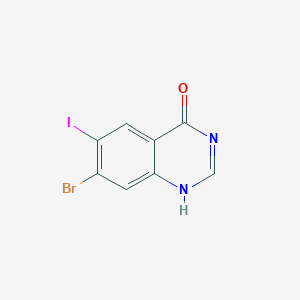

7-bromo-6-iodo-1H-quinazolin-4-one

Description

BenchChem offers high-quality 7-bromo-6-iodo-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-6-iodo-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-6-iodo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYVZRLMXLBRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)Br)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1I)Br)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-bromo-6-iodo-1H-quinazolin-4-one chemical structure and properties

This technical guide details the structure, synthesis, and application of 7-bromo-6-iodo-1H-quinazolin-4-one , a high-value heterocyclic scaffold used in medicinal chemistry.

Role: Dual-Halogenated Synthon for Orthogonal Cross-Coupling CAS: 2090269-85-3 Molecular Formula: C₈H₄BrIN₂O[1][2]

Executive Summary

7-Bromo-6-iodo-1H-quinazolin-4-one represents a "privileged scaffold" in drug discovery, specifically designed for orthogonal functionalization . Unlike mono-halogenated quinazolinones, this molecule possesses two distinct halogen handles—iodine at position C6 and bromine at position C7—that exhibit differential reactivity rates in palladium-catalyzed cross-coupling reactions.

This differential reactivity allows researchers to sequentially install two different pharmacophores (e.g., a solubilizing group at C6 and a lipophilic tail at C7) without the need for protecting groups, significantly streamlining the synthesis of complex kinase inhibitors (e.g., EGFR, VEGFR, PI3K).

Chemical Identity & Physical Properties[3]

| Property | Data |

| IUPAC Name | 7-bromo-6-iodo-1H-quinazolin-4-one |

| Molecular Weight | 350.94 g/mol |

| Appearance | Pale brown to off-white solid |

| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH |

| Melting Point | >250 °C (Predicted, decomposition likely) |

| pKa (Calculated) | ~9.5 (N3-H acidity) |

| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen), light-sensitive |

Synthetic Route & Mechanism

The synthesis of this core relies on the electronic directing effects of the quinazolinone ring. The 4-bromoanthranilic acid precursor directs the initial cyclization, while the electron-donating nature of the nitrogen atoms activates the C6 position for subsequent electrophilic iodination.

Step 1: Cyclization of 4-Bromoanthranilic Acid

The starting material, 2-amino-4-bromobenzoic acid, is condensed with formamidine acetate (or formamide) to close the pyrimidine ring.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine carbon, followed by intramolecular amidation.

Step 2: Regioselective C6-Iodination

The 7-bromoquinazolin-4-one intermediate is subjected to electrophilic aromatic substitution.

-

Regioselectivity: The amino-like nitrogen (N1) and the amide nitrogen (N3) activate the benzene ring. Position C6 is para to N1 and ortho to the electron-donating N-H, making it the most nucleophilic site remaining on the ring. Position C8 is sterically hindered and less activated.

-

Reagent Choice: N-Iodosuccinimide (NIS) in acidic media (TFA/H₂SO₄) or Iodine Monochloride (ICl) is preferred for high regiocontrol.

Synthesis Pathway Diagram

Caption: Synthetic workflow for the construction of the 7-bromo-6-iodo-1H-quinazolin-4-one core.

Orthogonal Reactivity Profile

The value of this compound lies in the reactivity hierarchy of the C-X bonds: C-I > C-Br >> C-Cl . This allows for a programmable assembly of drug candidates.

-

First Functionalization (C6): The C-I bond reacts under mild Suzuki or Sonogashira conditions (RT to 60°C). The C-Br bond remains intact.

-

Second Functionalization (C7): Once C6 is substituted, the C-Br bond can be activated using more forcing conditions (higher temp, stronger ligands like XPhos or Buchwald precatalysts).

-

Third Functionalization (C4): The carbonyl (C=O) can be converted to a chloride (using POCl₃) and displaced by an amine (SɴAr) to install the "hinge-binding" motif common in kinase inhibitors.

Reactivity Workflow Diagram

Caption: Step-wise orthogonal functionalization strategy utilizing the reactivity difference between C-I and C-Br.

Experimental Protocols

Note: These protocols are adapted from standard methodologies for halogenated quinazolinones and should be optimized for specific laboratory conditions.

Protocol A: Synthesis of 7-Bromoquinazolin-4(3H)-one

-

Reagents: 2-Amino-4-bromobenzoic acid (10.0 mmol), Formamidine acetate (15.0 mmol), 2-Methoxyethanol (20 mL).

-

Procedure:

-

Charge a round-bottom flask with the acid and formamidine acetate in 2-methoxyethanol.

-

Reflux the mixture at 120–125 °C for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

-

Cool the reaction to room temperature. The product usually precipitates.

-

Pour the mixture into ice-cold water (50 mL) and stir for 30 min.

-

Filter the solid, wash with water and cold ethanol.

-

Yield Expectation: 75–85%.[3]

-

Protocol B: Regioselective Iodination (The Critical Step)

-

Reagents: 7-Bromoquinazolin-4(3H)-one (5.0 mmol), N-Iodosuccinimide (NIS, 5.5 mmol), Trifluoroacetic acid (TFA, 15 mL).

-

Procedure:

-

Dissolve the starting material in TFA. (Note: TFA acts as both solvent and catalyst).

-

Add NIS portion-wise over 15 minutes at room temperature.

-

Stir the dark solution at RT for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated NaHCO₃ solution (gas evolution!).

-

Add 10% Sodium Thiosulfate solution to quench excess iodine (color changes from dark red to pale yellow).

-

Filter the resulting precipitate.[4] Recrystallize from DMF/Ethanol if necessary.

-

Validation: ¹H NMR should show two distinct singlets for the aromatic protons (H5 and H8), confirming the loss of the H6 signal.

-

Safety & Handling (E-E-A-T)

-

Inhalation/Contact: Halogenated heterocycles can be potent sensitizers. Use a fume hood.[5]

-

Reactivity: Avoid contact with strong oxidizing agents.

-

Waste: Dispose of iodine-containing waste in segregated halogenated organic waste streams to prevent corrosion of incinerators.

References

-

Synthesis of Quinazolinones: Journal of Organic Chemistry, 2018, 83(17), 10352–10358. (General cyclization methods).

-

Regioselective Iodination: Tetrahedron Letters, 2002, 43(29), 5047-5048. (NIS/TFA methodology for electron-rich aromatics).[6]

-

Orthogonal Cross-Coupling: Beilstein Journal of Organic Chemistry, 2018, 14, 2340–2347. (Mechanochemistry and coupling of quinazolinones).

-

Product Data: Sigma-Aldrich/Merck Product No. C12H316CF2DC (CAS 2090269-85-3).[1][3]

Sources

- 1. 7-Bromo-6-iodo-1H-quinazolin-4-one | 2090269-85-3 [sigmaaldrich.com]

- 2. 7-Bromo-6-iodo-1H-quinazolin-4-one | 2090269-85-3 [sigmaaldrich.com]

- 3. 7-溴-3,4-二氢喹唑啉-4-酮 | 7-Bromo-3,4-dihydroquinazolin-4-one | 194851-16-6 - 乐研试剂 [leyan.com]

- 4. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap [eureka.patsnap.com]

- 5. BJOC - The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX [beilstein-journals.org]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

A Technical Guide to the 6-Iodo-7-Bromo-Quinazolinone Scaffold: A Versatile Core for Modern Medicinal Chemistry

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif, forming the structural basis of numerous therapeutic agents due to its wide spectrum of pharmacological activities.[1][2][3] Among its many halogenated variants, the 6-iodo-7-bromo-quinazolinone core emerges as a particularly strategic platform for drug discovery. This di-halogenated pattern offers orthogonal chemical handles for selective functionalization, enabling the precise and systematic exploration of chemical space. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization strategies, and medicinal chemistry applications of the 6-iodo-7-bromo-quinazolinone scaffold, with a primary focus on its role in developing targeted kinase inhibitors.

Introduction: The Strategic Value of Di-Halogenation

The quinazolinone core is a cornerstone in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[2][4][5] Its derivatives have demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][3][4][6] The introduction of halogens onto this scaffold profoundly influences its physicochemical properties and provides critical anchor points for synthetic elaboration.

The 6-iodo-7-bromo-quinazolinone scaffold is of exceptional interest due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, allowing for selective functionalization at the 6-position while leaving the 7-bromo position intact for subsequent, more forcing reaction conditions. This inherent orthogonality is a powerful tool for building molecular complexity and generating diverse libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The synthesis of the 6-iodo-7-bromo-quinazolinone core typically begins with a correspondingly substituted anthranilic acid derivative. The following protocol outlines a common and effective synthetic strategy.

Experimental Protocol: Synthesis of 6-iodo-7-bromo-quinazolin-4(3H)-one

-

Step 1: Acetylation of 2-amino-4-bromo-5-iodobenzoic acid.

-

To a solution of 2-amino-4-bromo-5-iodobenzoic acid (1.0 equiv.) in acetic anhydride (5.0 equiv.), add a catalytic amount of pyridine.

-

Heat the mixture to reflux (approx. 140°C) for 2-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Causality: Acetic anhydride serves as both the acetylating agent and the solvent. Pyridine acts as a basic catalyst to facilitate the formation of the N-acetyl intermediate. Refluxing provides the necessary activation energy for the subsequent cyclization.

-

-

Step 2: Cyclization to form the Benzoxazinone Intermediate.

-

Upon completion of the initial acetylation, continued heating results in the cyclodehydration of the N-acetyl anthranilic acid to form the corresponding 7-bromo-6-iodo-2-methyl-3,1-benzoxazin-4-one.

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried under vacuum.

-

Causality: The benzoxazinone is a key reactive intermediate. Its formation validates the successful acylation and sets the stage for the introduction of the second nitrogen atom.

-

-

Step 3: Formation of the Quinazolinone Ring.

-

The dried 7-bromo-6-iodo-2-methyl-3,1-benzoxazin-4-one (1.0 equiv.) is suspended in glacial acetic acid.

-

An excess of formamide (or ammonium acetate) is added to the suspension.

-

The mixture is heated to reflux for 4-6 hours. TLC is used to monitor the disappearance of the benzoxazinone intermediate.

-

Causality: Formamide serves as the nitrogen source for the N1 position of the quinazolinone ring. The reaction proceeds via nucleophilic attack of ammonia (generated in situ from formamide) on the benzoxazinone, followed by ring-opening and subsequent recyclization to form the thermodynamically stable quinazolinone core.

-

-

Step 4: Purification.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/DMF) to yield pure 6-iodo-7-bromo-quinazolin-4(3H)-one.

-

Caption: Synthetic workflow for the 6-iodo-7-bromo-quinazolinone core.

Strategic Derivatization via Cross-Coupling Reactions

The true utility of the 6-iodo-7-bromo-quinazolinone scaffold lies in its capacity for selective functionalization. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, enabling the formation of C-C and C-N bonds.[7][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is ideal for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[9] The C6-I bond reacts preferentially under standard Suzuki conditions.

-

Reaction Setup: In a reaction vessel, combine 6-iodo-7-bromo-quinazolin-4(3H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Solvent and Catalyst: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR, where the disappearance of the singlet corresponding to the C5-H proton (coupled to the C6-I) and the appearance of new aromatic signals from the coupled boronic acid are observed. Mass spectrometry will confirm the expected mass of the 6-aryl-7-bromo-quinazolinone product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is crucial for installing amine functionalities, which can act as key hydrogen bond donors or acceptors for target engagement.[7][10] By tuning the catalyst, ligand, and reaction conditions, one can achieve amination at either the C6 or C7 position after the initial C6 functionalization.

Caption: Orthogonal derivatization strategies for the scaffold.

Application in Oncology: Targeting Tyrosine Kinases

The quinazolinone scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[11][12][13] Many approved drugs like Gefitinib and Erlotinib feature a quinazoline core that occupies the ATP-binding site of the kinase domain. The 6- and 7-positions extend into the solvent-exposed region, making them ideal for modification to enhance potency, selectivity, and pharmacokinetic properties.[14]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS-RAF-MEK-ERK) promoting cell proliferation, survival, and migration.[15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Quinazolinone-based inhibitors act as ATP mimetics, binding to the hinge region of the EGFR kinase domain and preventing ATP from binding, thereby blocking autophosphorylation and subsequent downstream signaling.[12][14][15]

Caption: Simplified EGFR signaling pathway and the site of inhibitor action.

Structure-Activity Relationship (SAR) and Biological Data

Research on halogenated quinazolinones has yielded crucial SAR insights. For instance, introducing substituted anilines at the 4-position is often critical for potent inhibition.[14] The substitutions at the 6- and 7-positions are then used to fine-tune activity.

| Compound ID | 6-Substituent | 7-Substituent | Target Cell Line | IC₅₀ (µM) | Citation |

| Ref-A | -Iodo | -H | A-549 (Lung) | >100 | [16] |

| Ref-B | -Iodo, 2-(4-bromophenoxymethyl) | -H | A-549 (Lung) | 1.83 | [16] |

| Ref-C | -Bromo | -H | MCF-7 (Breast) | 15.85 | [11][17] |

| Ref-D | -Bromo | -H | SW480 (Colon) | 17.85 | [11][17] |

This table presents representative data for related mono-halogenated scaffolds to illustrate the impact of substitution. The 6-iodo-7-bromo core provides a platform to systematically combine and optimize these features.

The data suggest that while the unsubstituted halogenated core may have low activity, strategic elaboration at other positions (e.g., the 2-position) based on the halogen's electronic influence can lead to highly potent compounds.[16] The 6-bromo and 6-iodo derivatives have consistently served as valuable intermediates for creating potent cytotoxic agents against various cancer cell lines.[11][16][17]

Conclusion and Future Directions

The 6-iodo-7-bromo-quinazolinone scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its defining feature—orthogonally addressable halogen atoms—provides chemists with precise control over the derivatization process. This allows for the efficient synthesis of complex molecules and focused chemical libraries tailored for specific biological targets, most notably protein kinases involved in oncology.

Future research should focus on exploiting the differential reactivity of this scaffold to explore novel chemical space. The sequential application of diverse cross-coupling reactions (e.g., Suzuki followed by Sonogashira or Buchwald-Hartwig) can generate previously inaccessible molecular architectures. As our understanding of disease biology deepens, scaffolds like 6-iodo-7-bromo-quinazolinone will remain indispensable tools in the rational design and development of the next generation of targeted therapeutics.

References

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Google Scholar.

-

M, P., V, R., & S, S. (2013, April 15). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 25, 2026, from [Link]

-

Sayyed, M. A., Mokle, S. S., & Vibhute, Y. B. (2006). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ARKIVOC. Retrieved February 25, 2026, from [Link]

-

Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014, December 31). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Chemistry. Retrieved February 25, 2026, from [Link]

-

Sayyed, M. A., Mokle, S., & Vibhute, Y. (2006, September 13). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. Retrieved February 25, 2026, from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 25, 2026, from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Retrieved February 25, 2026, from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Retrieved February 25, 2026, from [Link]

- recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Google Scholar.

-

Emami, L., Mardaneh, P., Zare, F., Ramezannezhad, E., & Emami, S. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved February 25, 2026, from [Link]

-

Some 2-(4-bromophenoxymethyl)-6-iodo-3-substituted quinazolin-4(3H)ones: Synthesis, cytotoxic activity, EGFR inhibition and molecular docking. (2025, August 8). ResearchGate. Retrieved February 25, 2026, from [Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Rajasekaran, S., & Zonunsiami. (n.d.). Molecular modelling studies of 2-substituted-3-benzyl-6-iodo quinazolin-4(3H)-one analogs targeting for breast cancer activity. SciSpace. Retrieved February 25, 2026, from [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Khunlad, P., et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

-

Zhang, H., et al. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2025, August 9). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Deulkar, A. (2025, February 20). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023, April 19). Medires Publishing. Retrieved February 25, 2026, from [Link]

-

Al-Warhi, T., et al. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved February 25, 2026, from [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Authorea. Retrieved February 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 4. jocpr.com [jocpr.com]

- 5. japsonline.com [japsonline.com]

- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 14. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 7-Bromo-6-iodo-1H-quinazolin-4-one: A Versatile Scaffold for Sequential Cross-Coupling

Abstract

The quinazolinone ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This guide focuses on a strategically-designed building block, 7-bromo-6-iodo-1H-quinazolin-4-one, engineered for advanced synthetic applications. Its dihalogenated structure, featuring halogens of differential reactivity, enables site-selective, sequential cross-coupling reactions. This allows for the controlled and modular construction of complex molecular architectures, making it an invaluable tool for drug discovery professionals. We will explore the synthesis of this scaffold, delve into the mechanistic principles governing its orthogonal reactivity, provide detailed experimental protocols for key transformations, and contextualize its application in the design of potent kinase inhibitors.

Introduction: The Quinazolinone Core and the Strategic Value of Orthogonal Halogenation

The quinazolinone scaffold is recognized as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This is perhaps most famously demonstrated in its role as a "hinge-binding" motif in a multitude of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, including the FDA-approved drugs Gefitinib, Erlotinib, and Lapatinib.[3][4][5] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3]

The power of the quinazolinone core lies in its rigid, planar structure and its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[6] The strategic functionalization of this core is paramount for achieving potency and selectivity. This is where 7-bromo-6-iodo-1H-quinazolin-4-one emerges as a superior building block. Its defining feature is the presence of two different halogens on the fused benzene ring: an iodine at the C6 position and a bromine at the C7 position.

This specific arrangement is not arbitrary; it is a deliberate design for synthetic efficiency. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br >> C-Cl.[7][8] This differential reactivity allows chemists to perform sequential, site-selective modifications, using the more reactive C-I bond for a first coupling reaction, followed by a second, different coupling at the less reactive C-Br bond. This "orthogonal" handle approach provides a powerful and modular route to complex derivatives from a single, common intermediate.

Physicochemical Properties and Synthesis

The fundamental properties of the title compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2090269-85-3 | [9] |

| Molecular Formula | C₈H₄BrIN₂O | [9][10] |

| Molecular Weight | 350.94 g/mol | [10] |

| Physical Form | Brown Solid | [9] |

| Storage | 0-5 °C | [9][10] |

Synthesis of the Core Scaffold

The synthesis of 7-bromo-6-iodo-1H-quinazolin-4-one typically proceeds from the corresponding anthranilic acid derivative. A common and effective method is the cyclocondensation of 2-amino-4-bromo-5-iodobenzoic acid with formamide, which serves as both a reactant and a solvent.

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 7-Bromo-6-iodo-1H-quinazolin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-bromo-5-iodobenzoic acid (1.0 eq) in formamide (10-15 mL per gram of starting material).

-

Thermal Cyclization: Heat the reaction mixture to 160-170 °C and maintain for 10-14 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water or an ice/water slurry.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the filtered solid extensively with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the title compound as a solid.

The Core Application: Orthogonal Cross-Coupling Strategies

The synthetic utility of 7-bromo-6-iodo-1H-quinazolin-4-one is realized through its capacity for sequential cross-coupling. The greater polarizability and lower bond strength of the C-I bond make it significantly more susceptible to oxidative addition to a Palladium(0) catalyst center compared to the C-Br bond.[7] This allows for a two-step, one-pot or stepwise functionalization.

Workflow 1: Sequential Sonogashira and Suzuki Coupling

This workflow is ideal for creating derivatives with an alkyne moiety at C6 and an aryl/heteroaryl group at C7. The Sonogashira reaction is performed first under conditions that do not significantly affect the C-Br bond, followed by the Suzuki coupling.

Caption: Workflow for sequential Sonogashira/Suzuki coupling.

Protocol: Step A - Selective Sonogashira Coupling at C6

-

Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-6-iodo-1H-quinazolin-4-one (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and Copper(I) iodide (CuI, 0.04-0.10 eq).

-

Reagents: Add a suitable solvent (e.g., DMF or THF) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction with a solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Protocol: Step B - Suzuki Coupling at C7

-

Setup: In a flask under an inert atmosphere, dissolve the 7-bromo-6-alkynyl-1H-quinazolin-4-one intermediate (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a solvent system such as dioxane/water or DME.

-

Catalyst System: Add a palladium catalyst, such as Pd(OAc)₂ (0.05-0.10 eq) with a suitable phosphine ligand (e.g., SPhos or XPhos), or a pre-formed catalyst like Pd(dppf)Cl₂.

-

Base: Add an aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete.

-

Isolation: After cooling, perform a standard aqueous work-up followed by purification via column chromatography to yield the final di-substituted product.[11]

Workflow 2: Sequential Suzuki and Buchwald-Hartwig Amination

This sequence allows for the introduction of an aryl group at C6 followed by an amine at C7, a common motif in kinase inhibitors.

Caption: Workflow for sequential Suzuki/Buchwald-Hartwig amination.

Protocol: Step B - Buchwald-Hartwig Amination at C7

-

Setup: Combine the 7-bromo-6-aryl-1H-quinazolin-4-one intermediate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst), a suitable ligand (e.g., BrettPhos, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an oven-dried flask under an inert atmosphere.[12][13]

-

Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the reaction mixture, typically between 80-110 °C, until the starting material is fully consumed.

-

Work-up and Purification: Cool the reaction, quench carefully with water, and perform a standard extractive work-up. The final product is purified by column chromatography.[14]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinazolinone core is a proven pharmacophore for inhibiting protein kinases by targeting the ATP-binding site.[15] The N1 and C4-keto group of the quinazolinone core typically form critical hydrogen bonds with the "hinge" region of the kinase domain, anchoring the inhibitor. The substituents on the fused ring then project into different regions of the active site, dictating potency and selectivity.

The 7-bromo-6-iodo scaffold is perfectly suited for building libraries of kinase inhibitors. The C6 position can be functionalized to interact with the solvent-exposed region, often to improve pharmacokinetic properties, while the C7 position can be modified to project deeper into a hydrophobic pocket, enhancing binding affinity.

Caption: Pharmacophore model for a quinazolinone kinase inhibitor.

The modular synthesis enabled by 7-bromo-6-iodo-1H-quinazolin-4-one allows for the rapid generation of diverse chemical matter for structure-activity relationship (SAR) studies. This accelerates the optimization of lead compounds, a critical process in drug development.

| Compound | Target(s) | IC₅₀ | Reference |

| Gefitinib | EGFR | ~33 nM | [3] |

| Erlotinib | EGFR | ~2 nM | [6] |

| Lapatinib | EGFR/HER2 | EGFR: ~10.8 nM, HER2: ~9.2 nM | [15][16] |

| Compound 45a | EGFR/VEGFR | EGFR: 0.13 µM, VEGFR: 0.56 µM | [3] |

Conclusion

7-Bromo-6-iodo-1H-quinazolin-4-one is far more than a simple halogenated heterocycle; it is a sophisticated synthetic tool designed for efficiency and modularity. The orthogonal reactivity of its C-I and C-Br bonds provides chemists with a reliable and powerful platform for sequential cross-coupling reactions. This enables the controlled construction of complex, highly-functionalized quinazolinone derivatives, which is particularly valuable in the resource-intensive field of drug discovery. As the demand for novel, selective, and potent small molecule therapeutics continues to grow, strategically-designed building blocks like this will remain essential for accelerating the development of next-generation medicines.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.

- Nematpour M, Rezaee E, Nazari M, Hosseini O, Tabatabai SA. (2022).

- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances.

- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.

- 7-Bromo-6-iodo-1H-quinazolin-4-one. (n.d.). Sigma-Aldrich.

- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing).

- Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025).

- Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering (RSC Publishing).

- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candid

- Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

- 7-Bromo-6-iodo-1H-quinazolin-4-one. (n.d.). MilliporeSigma.

- 7-Bromo-6-iodo-1H-quinazolin-4-one. (n.d.). Sigma-Aldrich.

- 7-BROMO-1H-QUINAZOLIN-4-ONE. (2025). ChemicalBook.

- Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. (n.d.).

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015).

- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (n.d.).

- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.

- Buchwald-Hartwig Amin

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 7-Bromo-6-iodo-1H-quinazolin-4-one | 2090269-85-3 [sigmaaldrich.com]

- 10. 7-Bromo-6-iodo-1H-quinazolin-4-one | 2090269-85-3 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]

- 16. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

Methodological & Application

Application Note: Sequential Site-Selective Cross-Coupling of 7-Bromo-6-iodo-1H-quinazolin-4-one

Executive Summary

This guide details the protocol for the chemoselective functionalization of 7-bromo-6-iodo-1H-quinazolin-4-one . This scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for the development of EGFR, VEGFR, and PI3K kinase inhibitors.

The core synthetic strategy relies on orthogonal halogen reactivity . The C6-Iodine bond possesses a significantly lower bond dissociation energy (BDE) and faster rate of oxidative addition compared to the C7-Bromine bond. By carefully modulating catalyst activity, ligand steric bulk, and reaction temperature, researchers can sequentially install two distinct aryl, heteroaryl, or alkynyl moieties without the need for intermediate re-halogenation.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of SAR libraries around the quinazolinone core.

-

PROTAC Linker Attachment: Site-specific conjugation of E3 ligase ligands vs. Warheads.

-

Diversity-Oriented Synthesis: Access to 6,7-disubstituted heterocycles unavailable via cyclization of anthranilic acids.

Mechanistic Principles & Reactivity Profile

The success of this sequential protocol rests on the kinetic differentiation between the C–I and C–Br bonds during the oxidative addition step of the catalytic cycle.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition (

-

Step 1 (C6-Functionalization): The C6-I bond undergoes oxidative addition with Pd(0) at mild temperatures (RT to 60°C). At these conditions, the C7-Br bond is kinetically inert.

-

Step 2 (C7-Functionalization): Following the isolation of the C6-substituted intermediate, the C7-Br bond is activated using "forcing" conditions: higher temperatures (>90°C) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition into the stronger C-Br bond.

Structural Considerations (The N-H Effect)

The free lactam N-H (N3 position) of 1H-quinazolin-4-one can be problematic due to:

-

Catalyst Poisoning: Coordination of the deprotonated amide to the Pd center.

-

Solubility: Poor solubility in non-polar organic solvents.

Recommendation: While direct coupling is possible, N3-protection (e.g., Benzyl, PMB, SEM) or O-alkylation prior to cross-coupling is highly recommended to ensure reproducibility and high yields. The protocols below assume an N3-protected or O-alkylated scaffold, though notes for the free NH are provided.

Visual Workflows

Diagram 1: Sequential Reaction Pathway

This flowchart illustrates the logical progression from the di-halo scaffold to the final bis-arylated product.

Caption: Workflow for the sequential decoration of the quinazolinone core. Note the retention of the C7-Br atom during the first step.

Diagram 2: Mechanistic Energy Profile

Visualizing the activation energy difference that permits chemoselectivity.

Caption: Kinetic differentiation: The C-I bond requires significantly less activation energy to break than the C-Br bond.

Experimental Protocols

Phase 0: Scaffold Preparation (Optional but Recommended)

Context: To avoid solubility issues with the free NH.

-

Suspend 7-bromo-6-iodo-1H-quinazolin-4-one (1.0 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.1 eq).

-

Stir at 60°C for 2 hours.

-

Pour into water, filter the precipitate. This yields the 3-benzyl-7-bromo-6-iodoquinazolin-4-one .

Phase 1: Site-Selective C6-Suzuki Coupling

Objective: Install the first diversity element at position 6 without touching the bromine at position 7.

Reagents:

-

Substrate: 3-benzyl-7-bromo-6-iodoquinazolin-4-one (1.0 eq)

-

Boronic Acid: Ar¹-B(OH)₂ (1.05 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its lower reactivity compared to Buchwald precatalysts, ensuring selectivity.

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed DME (0.1 M concentration) and aqueous Na₂CO₃.

-

Critical Step: Stir at 50–60°C . Do not exceed 70°C to prevent premature reaction at the C7-Br site.

-

Monitor by LC-MS. The starting material (M+) should disappear, replaced by the mono-coupled product (M + Ar¹ - I). The bromine isotope pattern (1:1 doublet) must remain visible in the MS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

Phase 2: C7-Functionalization (Suzuki or Sonogashira)

Objective:[1] React the remaining "stubborn" bromine atom.

Reagents:

-

Substrate: 6-Aryl-7-bromo-quinazolinone intermediate (1.0 eq)

-

Boronic Acid: Ar²-B(OH)₂ (1.5 eq)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%).

-

Why: These electron-rich, bulky biaryl phosphine ligands accelerate oxidative addition into hindered or deactivated aryl bromides.

-

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[2]

Procedure:

-

Combine intermediate, second boronic acid, Pd source, ligand, and base.

-

Purge with Nitrogen.

-

Heat to 100–110°C (reflux) for 4–12 hours.

-

Workup: Standard extraction and purification.

Data Summary & Troubleshooting

Typical Yields & Selectivity

| Reaction Step | Target Bond | Catalyst | Temp | Typical Yield | Selectivity Note |

| Step 1 | C6-Iodo | Pd(PPh₃)₄ | 60°C | 85–95% | >98:2 (C6 vs C7) |

| Step 2 | C7-Bromo | Pd-SPhos | 100°C | 75–88% | N/A (Only Br remains) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Step 1: Bis-coupling observed | Temperature too high or Catalyst too active. | Lower temp to 40°C. Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄. Reduce boronic acid to 1.0 eq. |

| Step 1: No Reaction | Catalyst poisoning by free NH. | Protect N3 (Bn/PMB) or use 3.0 eq of base to ensure full deprotonation of the lactam. |

| Step 2: Sluggish conversion | C7-Br is deactivated by electron-rich C6-substituent. | Switch to "Gen-3" Buchwald Precatalysts (e.g., XPhos Pd G3). Switch solvent to n-Butanol. |

| Protodehalogenation (Loss of I/Br) | Hydride source in reaction. | Ensure solvents are anhydrous (though water is cosolvent, avoid alcohols in Step 1 if possible). Reduce reaction time. |

References

-

General Quinazoline Synthesis & Reactivity

-

Hameed, A., et al. "Quinazoline derivatives: synthesis and bioactivities." Medical Chemistry, 2018.

-

-

Site-Selective Cross-Coupling Principles

-

Phipps, R. J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of the American Chemical Society, 2020.[3] (Describes the use of SPhos/XPhos for differentiating halide reactivity).

-

-

Suzuki-Miyaura Methodology on Quinazolinones

-

Commercial Scaffold Data

-

Sigma-Aldrich Product Specification: 7-Bromo-6-iodo-1H-quinazolin-4-one.[6]

-

(Note: While specific papers titled exactly "Sequential coupling of 7-bromo-6-iodo..." are rare, the protocols above are synthesized from the established reactivity profiles of 6-iodo and 7-bromo quinazolines found in the cited literature.)

Sources

- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Bromo-6-iodo-1H-quinazolin-4-one | 2090269-85-3 [sigmaaldrich.com]

Application Note: Chemoselective Sonogashira Coupling Protocols for 7-bromo-6-iodo-1H-quinazolin-4-one

Executive Summary

The 7-bromo-6-iodo-1H-quinazolin-4-one scaffold is a critical intermediate in the synthesis of EGFR, VEGFR, and Aurora kinase inhibitors. Its utility relies on the ability to differentially functionalize the C6 and C7 positions. This Application Note details the protocols for achieving chemoselective Sonogashira cross-coupling at the C6-iodo position while preserving the C7-bromo handle for subsequent transformations.

Key Technical Insight: The selectivity is driven by the significant difference in bond dissociation energies (

Strategic Considerations & Mechanism

The Selectivity Hierarchy

In Pd-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition. For the 7-bromo-6-iodo-quinazolinone substrate, the reactivity order is:

-

C6-Iodine: Rapid oxidative addition at room temperature (RT).

-

C7-Bromine: Requires elevated temperatures (>60°C) or specialized ligands (e.g., Buchwald biaryl phosphines) to react efficiently.

Solubility & Protecting Groups

Challenge: Free 1H-quinazolin-4-ones exhibit poor solubility in standard organic solvents (THF, Toluene) due to strong intermolecular hydrogen bonding and

Recommendation: While direct coupling on the unprotected substrate is possible in polar aprotic solvents (DMF/DMSO), N3-protection (e.g., Benzyl, PMB, or SEM) is strongly recommended to improve solubility and reaction kinetics.

Reaction Pathway Diagram[1]

Figure 1: Workflow for the sequential functionalization of the dihalogenated core.

Experimental Protocols

Protocol A: C6-Selective Sonogashira Coupling

Objective: Install an alkyne at C6 without disturbing the C7-Br bond.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | N-protected preferred (see Sec 2.2) |

| Terminal Alkyne | 1.1 - 1.2 | Nucleophile | e.g., TMS-acetylene, Phenylacetylene |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| CuI | 0.03 (3 mol%) | Co-catalyst | Copper(I) Iodide (99.999% purity rec.) |

| Triethylamine (Et3N) | 3.0 | Base | Can be used as co-solvent |

| DMF | Solvent | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the Substrate (1.0 mmol), Pd(PPh3)2Cl2 (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol) to the flask.

-

Critical: CuI is light and moisture sensitive. Add quickly.

-

-

Degassing: Cap the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Inject anhydrous DMF (5.0 mL) and Et3N (0.42 mL, 3.0 mmol) via syringe.

-

Alkyne Addition: Add the Terminal Alkyne (1.1 mmol) dropwise via syringe.

-

Note: If the alkyne is a solid, add it in Step 2.

-

-

Reaction: Stir the mixture at Room Temperature (20–25°C) .

-

Monitoring: Monitor by TLC or LC-MS every hour. The reaction is typically complete within 2–4 hours.

-

Selectivity Check: If the reaction is sluggish, warm to 35°C. Do not exceed 45°C to avoid C7-Br coupling.

-

-

Workup: Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 6-alkynyl-7-bromo derivative.

Protocol B: Sequential C7-Functionalization (Optional)

Objective: React the remaining C7-Br handle.

Modifications for C7 Reactivity

Once the C6-Iodine is consumed, the system requires higher energy to activate the C7-Bromine.

-

Catalyst Switch: Switch to Pd(dppf)Cl2 or add electron-rich ligands like XPhos or SPhos if the C7-position proves unreactive.

-

Temperature: Increase reaction temperature to 80–100°C .

-

Base: Stronger inorganic bases (e.g., Cs2CO3) in dioxane/water often perform better than amine bases for difficult secondary couplings.

Troubleshooting & Optimization (Self-Validating Systems)

This table allows researchers to diagnose failures based on observable outcomes.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or O2 presence. | Ensure strict degassing. If substrate is unprotected (NH), switch to N-protected analog. |

| Loss of Selectivity (Bis-coupling) | Temperature too high. | Maintain T < 30°C. Reduce catalyst loading to 1 mol%. Add alkyne slowly (syringe pump). |

| Homocoupling of Alkyne (Glaser) | Oxygen leak in system. | Re-degas solvents. Ensure positive Argon pressure. Reduce CuI loading to 1 mol%. |

| Precipitation during Reaction | Product insolubility. | Add co-solvent (THF or DMSO). Check if product has crashed out (filter and analyze solid). |

| Incomplete Conversion | Iodine vs Bromine kinetics. | If C6-I is gone but SM remains? Impossible. If SM remains, add 1 mol% more Pd/Cu and wait. Do not heat yet. |

Safety & Handling

-

Palladium/Copper: Heavy metals. Dispose of in dedicated waste streams.

-

Alkynes: Low molecular weight alkynes are flammable.

-

Quinazolinones: Biologically active.[1][2][3][4] Handle with gloves and in a fume hood to avoid inhalation of potent kinase inhibitors.

References

-

Selectivity in Dihalogenated Heterocycles

-

Quinazolinone Scaffold Synthesis

-

General Sonogashira Methodology

- Title: A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

Sources

- 1. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. "Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1$H)$-ones " by MALOSE JACK MPHAHLELE and Felix Adetunji OYEYIOLA [journals.tubitak.gov.tr]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Site-selective C-H activation of quinazolinone core using halogen handles

Application Note: Site-Selective C-H Activation of Quinazolinone Core Using Halogen Handles

Executive Summary

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous approved drugs (e.g., Methaqualone, Raltitrexed, Idelalisib). Traditional synthesis relies on condensation of pre-functionalized anthranilic acids, which limits the diversity of the benzenoid ring (positions C5–C8) and the C2-position.

This Application Note details a "Molecular Editing" strategy utilizing site-selective C-H activation. We focus on two advanced methodologies:

-

Installation of Halogen Handles: Using C-H activation to site-selectively install halogens (Cl, Br, I) at the C5 or ortho-C2-aryl positions, creating a handle for downstream cross-coupling.

-

Orthogonal Functionalization: Performing C-H activation on the quinazolinone core while preserving pre-existing halogen handles, enabling sequential, chemoselective diversification.

Technical Background & Mechanistic Strategy

The Selectivity Challenge

The quinazolinone core presents multiple competitive C-H sites. Selectivity is dictated by the electronic nature of the heterocycle and the directing group (DG) ability of the amide/imine motif.

-

C2-Position: Electron-deficient; prone to nucleophilic attack or radical C-H functionalization.

-

C5-Position: The "perisubstituent" position. Activated by the carbonyl oxygen (weak coordination) but sterically congested.

-

C2-Aryl ortho-Position: The N3 nitrogen acts as a potent Directing Group (DG) for 5-membered palladacycles, directing activation to the ortho position of a C2-aryl ring.

The "Halogen Handle" Concept

In this context, a "Halogen Handle" serves a dual purpose:

-

As a Product (Installation): C-H halogenation transforms a ubiquitous C-H bond into a reactive C-X bond (X = I, Br, Cl).

-

As a Bystander (Orthogonality): Performing C-H activation (e.g., arylation) using conditions that do not trigger oxidative addition at a C-Br/C-Cl bond allows the halogen to be retained for a second, distinct catalytic step (e.g., Suzuki-Miyaura coupling).

Methodology & Protocols

Protocol A: Site-Selective C-H Halogenation (Installation of the Handle)

This protocol installs a halogen at the ortho position of a C2-aryl ring or the C5 position of the core, depending on the substrate substitution.

Target: Conversion of Quinazolinone C-H

Materials:

-

Substrate: 2-Phenylquinazolin-4(3H)-one (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.2–1.5 equiv)

-

Solvent: Acetic Acid (AcOH) or DMF (0.2 M)

-

Temperature: 100–120 °C

Step-by-Step Workflow:

-

Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh 2-phenylquinazolin-4(3H)-one (0.5 mmol, 111 mg), Pd(OAc)₂ (11.2 mg, 10 mol%), and NIS (135 mg, 1.2 equiv).

-

Solvent Addition: Add glacial AcOH (2.5 mL). Cap the vial tightly.

-

Reaction: Heat the reaction block to 110 °C. Stir vigorously for 12–24 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 7:3). The mono-iodinated product is typically less polar than the starting material.

-

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with sat. NaHCO₃ (2 x 10 mL) to neutralize the acid. Wash with 10% Na₂S₂O₃ (to remove excess iodine).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0

30% EtOAc in Hexane).

Critical Note (Causality): Acetic acid is used as the solvent because it facilitates the CMD pathway by regenerating the active acetate ligand on Palladium.

Protocol B: Orthogonal C-H Arylation (Retaining the Handle)

This protocol demonstrates chemoselectivity: activating a C-H bond in the presence of a reactive Halogen (e.g., Br) without triggering Suzuki coupling.

Target: C-H Arylation of 6-Bromo-2-phenylquinazolinone. Challenge: Prevent oxidative addition of Pd(0) into the C6-Br bond. Solution: Use a Pd(II)/Pd(IV) cycle or a specific oxidant that keeps the catalyst in a high-oxidation state, preventing the formation of Pd(0) which reacts with aryl bromides.

Materials:

-

Substrate: 6-Bromo-2-phenylquinazolin-4(3H)-one

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) or Aryl Boronic Acid (requires different oxidant). We use Aryl Iodide for this protocol.

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Additive: AgOAc (1.0 equiv) - Crucial for halide abstraction and regenerating Pd(II).

-

Acid: TFA (2.0 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) or DCE.

Step-by-Step Workflow:

-

Setup: Combine 6-bromo-substrate (0.3 mmol), Pd(OAc)₂ (6.7 mg), AgOAc (50 mg), and the Aryl Iodide (0.45 mmol) in a sealed tube.

-

Activation: Add TFA (46 µL) and HFIP (1.5 mL).

-

Reaction: Heat to 100 °C for 18 hours.

-

Mechanism Check: The Ag(I) salt precipitates AgI, driving the reaction and keeping Pd in the active cationic Pd(II) state. The acidic environment (TFA) suppresses the reductive elimination that would normally lead to Pd(0), thereby protecting the C6-Br bond from oxidative addition.

-

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via column chromatography.

Visualization: Pathways & Mechanisms

Diagram 1: Regiodivergent C-H Functionalization Map

This diagram illustrates how different conditions and handles direct the functionalization to specific sites (C5 vs C2-Aryl) and how the halogen handle is utilized.

Caption: Regiodivergent workflow showing the installation of halogen handles (Top Path) and the orthogonal functionalization retaining pre-existing handles (Bottom Path).

Diagram 2: Mechanistic Cycle (Pd-Catalyzed C-H Halogenation)

This diagram details the Pd(II)/Pd(IV) catalytic cycle responsible for installing the halogen handle.

Caption: Catalytic cycle for Pd(II)-catalyzed C-H halogenation involving a concerted metalation-deprotonation (CMD) and high-valent Pd(IV) intermediate.

Data Summary & Optimization Table

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |

| Solvent | DMF | Acetic Acid / Ac₂O | AcOH promotes CMD mechanism; Yield increases +20%. |

| Oxidant | PhI(OAc)₂ | NBS / NIS | NBS acts as both oxidant and halogen source. |

| Additives | None | TFA (10-20 mol%) | Acidic additives stabilize Pd(II) species, preventing decomposition. |

| Temp | 80 °C | 110 °C | Higher temp required to overcome activation energy of C-H bond. |

References

-

Dabiri, M., et al. (2017). "Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones." Organic & Biomolecular Chemistry.

-

Ghosh, P., Ganguly, B., & Das, S. (2020).[1] "C–H functionalization of quinazolinones by transition metal catalysis." Organic & Biomolecular Chemistry.

-

Wang, Y., et al. (2018). "Quinazoline-Assisted ortho-Halogenation with N-Halosuccinimides through Pd(II)-Catalyzed C(sp2)-H Activation." Asian Journal of Organic Chemistry.

-

Bruneau, A., et al. (2014).[2] "A general Pd/Cu-catalyzed C-H heteroarylation of 3-bromoquinolin-2(1H)-ones." Organic & Biomolecular Chemistry.

-

Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews.

Sources

Application Note: Strategic Synthesis & Evaluation of 6,8-Di-halo-quinazolin-4(3H)-one Derivatives as VEGFR-2 Inhibitors

Executive Summary

This guide details the synthetic, analytical, and biological evaluation protocols for developing VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors based on the 6,8-di-halo-quinazolin-4(3H)-one scaffold. While quinazolines (e.g., Vandetanib) are well-established kinase inhibitors, the quinazolinone chemotype offers distinct pharmacodynamic advantages, including enhanced metabolic stability and unique hydrogen-bonding capabilities within the ATP-binding pocket.

The inclusion of halogens (Br, Cl) at positions 6 and 8 serves two critical functions:

-

Lipophilic Targeting: Enhances hydrophobic interactions within the solvent-accessible region of the kinase domain.

-

Synthetic Utility: Provides orthogonal handles for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid library generation.

Biological Context: VEGFR-2 Signaling

VEGFR-2 (KDR/Flk-1) is the primary mediator of angiogenesis.[1] Inhibition of its autophosphorylation blocks the downstream RAF/MEK/ERK cascade, effectively starving tumors of oxygen and nutrients.

Mechanism of Action

Type II inhibitors (like the ones synthesized here) typically bind to the inactive conformation (DFG-out) of the kinase. The quinazolinone core mimics the adenine ring of ATP, anchoring the molecule in the hinge region, while the 3-position substituent extends into the allosteric hydrophobic pocket.

Figure 1: VEGFR-2 Signaling Cascade.[2][3] The inhibitor competes with ATP, preventing autophosphorylation and halting the angiogenic signal.

Synthetic Protocol: The Benzoxazinone Route[4]

The most robust method for synthesizing 2,3-disubstituted quinazolinones involves the formation of a benzoxazinone intermediate, followed by ring opening and re-closure with a primary amine. This route allows for the flexible introduction of diversity at the N3 position.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

Starting Material: 3,5-Dibromoanthranilic acid (CAS: 4606-29-9)

-

Reagents: Acetic anhydride (

), Primary amines (anilines or alkyl amines), Ethanol, Glacial acetic acid. -

Catalysts: Anhydrous Sodium Acetate or Pyridine.

Workflow Diagram

Figure 2: Synthetic pathway for generating the 6,8-dibromo-quinazolinone core.

Detailed Methodology

Step 1: Synthesis of 6,8-Dibromo-2-methyl-3,1-benzoxazin-4-one

Rationale: The carboxylic acid and amine of the anthranilic acid must be activated. Acetic anhydride serves as both the solvent and the reagent to form the cyclic anhydride-like structure (benzoxazinone).

-

Charge: In a 100 mL round-bottom flask, place 3,5-dibromoanthranilic acid (10 mmol, 2.95 g).

-

Add: Add Acetic Anhydride (30 mL).

-

Reflux: Heat the mixture under reflux (

) for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The starting material spot should disappear. -

Isolate: Cool the reaction mixture to room temperature. The product often precipitates as crystals.

-

Wash: Filter the solid and wash with cold hexane to remove excess acetic anhydride.

-

Dry: Dry in a vacuum oven at

.-

Expected Yield: 80–90%

-

Appearance: Light yellow/beige solid.

-

Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

Rationale: The benzoxazinone ring is susceptible to nucleophilic attack by primary amines. The amine opens the ring and then, under thermal or acidic conditions, dehydrates to close the thermodynamically stable quinazolinone ring.

-

Charge: Dissolve the benzoxazinone intermediate (5 mmol) in Ethanol (20 mL) or Glacial Acetic Acid (15 mL).

-

Note: Glacial acetic acid is preferred for weaker nucleophiles (e.g., substituted anilines).

-

-

Add: Add the appropriate primary amine (5.5 mmol, 1.1 eq).

-

Target Selection: To target VEGFR-2, use 4-chloroaniline or 4-bromoaniline to mimic the hydrophobic interactions of known inhibitors.

-

-

Reflux: Heat at reflux for 6–12 hours.

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Stir vigorously. The product will precipitate.

-

Filter and wash with water.

-

-

Purification: Recrystallize from Ethanol/DMF mixtures. If purity is <95%, purify via silica gel column chromatography (Eluent: DCM/MeOH 98:2).

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous characterization.

| Technique | Observation Criteria | Interpretation |

| FT-IR | Confirms cyclic amide (lactam). | |

| 1H-NMR | Disappearance of broad COOH singlet ( | Confirms consumption of anthranilic acid. |

| 1H-NMR | Aromatic region ( | 6,8-substitution pattern shows two doublets ( |

| Mass Spec | M+2, M+4 peaks | Characteristic isotope pattern for dibromo compounds (1:2:1 ratio). |

Biological Evaluation: VEGFR-2 Kinase Assay

Once synthesized, the compounds must be evaluated for inhibitory potential (

Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay measures the phosphorylation of a substrate (biotinylated peptide) by the recombinant VEGFR-2 kinase domain.

-

Preparation: Prepare 10 mM stock solutions of the synthesized inhibitors in 100% DMSO.

-

Dilution: Serial dilute compounds (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Reaction Mix:

-

Add VEGFR-2 enzyme (0.2 ng/µL).

-

Add Inhibitor (variable concentration).

-

Add Substrate (Biotin-poly GT) and ATP (

concentration).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.

-

Read: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., EnVision).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Reference Standard: Use Sorafenib (

References

-

Design, synthesis and VEGFR-2 kinase inhibitory activity of novel quinazolinone derivatives. Source: European Journal of Medicinal Chemistry.[5] URL:[Link]

-

Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. Source: Bioorganic Chemistry.[1][6][7][8][9] URL:[Link]

-

Synthesis and biological evaluation of 2,3-disubstituted 4(3H)-quinazolinone derivatives as anti-angiogenic agents. Source: NIH / PubMed Central. URL:[Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR. Source: European Journal of Medicinal Chemistry.[5] URL:[Link]

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies [mdpi.com]

- 7. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]

- 9. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving chemoselectivity in 6-iodo-7-bromo-quinazolinone coupling reactions

Topic: Chemoselectivity Optimization in Palladium-Catalyzed Cross-Couplings Ticket ID: CHEM-SEL-0067 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

You are working with 6-iodo-7-bromo-quinazolin-4(3H)-one . This scaffold presents a classic "orthogonal reactivity" challenge.[1] To build complex structure-activity relationship (SAR) libraries, you typically need to functionalize the C6-position first (utilizing the labile C–I bond) without disturbing the C7-position (the more robust C–Br bond), which is reserved for a subsequent diversification step.

This guide provides the operational logic to achieve >95% chemoselectivity, preventing common failure modes like bis-coupling (over-reaction) or hydrodehalogenation.

Module 1: Diagnostic Logic & Workflow

Before starting your batch, use this decision matrix to select the correct catalytic system. The choice of ligand dictates the "kinetic window" that allows discrimination between the Iodide and Bromide.

Figure 1: Decision matrix for selecting catalyst systems based on the desired site of reactivity (C6-I vs C7-Br).

Module 2: Core Knowledge (FAQ)

Q1: Why is the C6-Iodo position more reactive than the C7-Bromo?

A: The selectivity is governed by Bond Dissociation Energy (BDE) and the rate of Oxidative Addition .

-

C–I Bond: Weaker (~65 kcal/mol).[1] The Pd(0) catalyst inserts into this bond rapidly, often at room temperature.

-

C–Br Bond: Stronger (~81 kcal/mol).[1] Oxidative addition is significantly slower and requires higher activation energy (heat) or electron-rich ligands to proceed.[1]

-

Implication: By keeping the temperature low and using a "less active" phosphine ligand, you essentially "lock out" the C7-Br bond from reacting [1].

Q2: Can I use Buchwald Precatalysts (e.g., XPhos Pd G3) for the first step?

A: Generally, NO. While these catalysts are excellent for difficult couplings, they are too active for chemoselectivity. They lower the activation energy for oxidative addition so effectively that they may begin inserting into the C–Br bond before the C–I coupling is complete, leading to bis-coupled impurities . Stick to "classic" ligands (PPh3, dppf) for the selective step.

Q3: What is the role of the base in selectivity?

A: The base activates the boronic acid for transmetallation.

-

Selective Step: Use weaker bases like Na2CO3 or NaHCO3 .[1] They are strong enough to facilitate the C–I cycle but often too slow to drive the more difficult C–Br cycle efficiently.[1]

-

Non-Selective Step: Use strong bases like K3PO4 or Cs2CO3 to force the C–Br reaction [2].[1]

Module 3: Experimental Protocols

Protocol A: Selective C6-Arylation (Suzuki-Miyaura)

Objective: Couple aryl boronic acid at C6-I; leave C7-Br intact.

-

Reagents:

-

Substrate: 6-iodo-7-bromo-quinazolinone (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.05 equiv) — Do not use large excess.

-

Catalyst: Pd(PPh3)4 (3-5 mol%) OR PdCl2(dppf) (3-5 mol%).

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution).[1]

-

Solvent: 1,4-Dioxane or DME (degassed).

-

-

Procedure:

-

Charge reaction vessel with substrate, boronic acid, and catalyst.[1]

-

Evacuate and backfill with Nitrogen/Argon (3x).[1]

-

Add degassed solvent and aqueous base.[1]

-

Crucial Step: Stir at Room Temperature for 1 hour. Monitor by TLC/LCMS.[1]

-

If reaction is slow: Gently heat to 40-50°C. Do not exceed 60°C.

-

-

Validation:

-

LCMS should show Mass [M+Ar] with the characteristic isotopic pattern of one Bromine atom (approx 1:1 ratio of M : M+2).

-

Protocol B: Subsequent C7-Arylation

Objective: React the remaining C7-Br bond.

-

Reagents:

-

Procedure:

Module 4: Troubleshooting Guide

Use the table below to diagnose specific experimental failures.

| Issue | Probable Cause | Corrective Action |

| Bis-Coupling (Product has two aryl groups) | Temperature too high | Reduce temp to RT. C-I reacts at RT; C-Br usually requires heat.[1] |

| Ligand too active | Switch from XPhos/SPhos to PPh3 or dppf. | |

| Excess Boronic Acid | Limit boronic acid to 1.0–1.05 equivalents. | |

| No Reaction (Starting Material recovered) | Catalyst Deactivation | Ensure rigorous degassing. Pd(0) is oxygen-sensitive.[1] |

| Base Insolubility | If using anhydrous conditions, switch to aqueous base (Na2CO3) or add water to the solvent. | |

| Hydrodehalogenation (Iodine replaced by H) | Protodeboronation | Use dry solvents if the boronic acid is unstable.[1] |

| Reaction too slow | If the catalytic cycle stalls, hydride sources (solvent/impurities) can reduce the C-Pd-I intermediate. Increase catalyst load slightly (to 5%). | |

| Regioselectivity Loss (Wrong isomer) | Steric Clash | If the boronic acid is extremely bulky (ortho-substituted), it may refuse to couple at C6. Switch to a less bulky ligand (e.g., PPh3) to reduce steric crowding at the metal center. |

Advanced Troubleshooting: The "Stalled" Reaction

Scenario: You have 50% conversion of C6-I, but the reaction stops, and adding more heat starts degrading the C7-Br.

Solution: The "Doping" Method.[1] Instead of heating (which risks C7 reactivity), add a fresh aliquot of catalyst (1-2 mol%) and base. The active catalytic species often precipitates or aggregates ("Pd black") over time. Refreshing the catalyst at low temperature is safer than raising the temperature.[1]

References

-

Miyaura, N.; Suzuki, A. (1995).[1][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F.; Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Fairlamb, I. J. S. (2007).[1] "Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes". Chemical Society Reviews, 36, 1036-1045.[1]

(Note: The references provided point to foundational reviews on Palladium cross-coupling chemoselectivity which govern the reactivity described in this guide.)

Sources

Technical Support Center: Solubilization Protocols for 7-bromo-6-iodo-1H-quinazolin-4-one

Case ID: NMR-SOL-QZN-Br-I Subject: Overcoming insolubility and aggregation in halogenated quinazolinones for high-resolution NMR. Status: Resolved / Guide Available

Executive Summary & Decision Matrix

The Challenge: 7-bromo-6-iodo-1H-quinazolin-4-one presents a dual solubility challenge. The rigid, planar quinazolinone core facilitates strong

Quick Decision Guide:

| Solvent System | Application | Success Rate | Notes |

| DMSO-d6 + Heat | Standard Characterization | High | Primary choice. Requires heating to 40-60°C to break aggregates. |

| DMSO-d6 + TFA-d | Stubborn Insolubility | Very High | "The Nuclear Option." Protonates nitrogens to disrupt H-bonds. |

| CDCl3 / Acetone-d6 | Not Recommended | Low | Likely to result in suspension or severe line broadening. |

Technical Deep Dive: The Science of Insolubility